dibenzo[b,d]furan-2-ylhydrazine
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Overview
Description
dibenzo[b,d]furan-2-ylhydrazine is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a dibenzofuran moiety attached to a hydrazine group. Dibenzofuran itself is a heterocyclic compound consisting of two benzene rings fused to a central furan ring. The addition of a hydrazine group to the dibenzofuran structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran-2-ylhydrazine typically involves the reaction of dibenzofuran with hydrazine or its derivatives. One common method is the condensation reaction between dibenzofuran-2-carbaldehyde and hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of dibenzofuran-2-ylhydrazine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
dibenzo[b,d]furan-2-ylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert dibenzofuran-2-ylhydrazine to its amine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include azides, nitroso derivatives, amines, and various substituted hydrazines. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
dibenzo[b,d]furan-2-ylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: This compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of dibenzofuran-2-ylhydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce cell death in certain types of cancer cells. Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, lacking the hydrazine group, is less reactive and has different biological activities.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring, used in different applications.
Benzothiophene: Similar to benzofuran but with a sulfur atom in place of the oxygen atom in the furan ring, exhibiting distinct chemical properties
Uniqueness
dibenzo[b,d]furan-2-ylhydrazine is unique due to the presence of both the dibenzofuran moiety and the hydrazine group, which confer distinct reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
dibenzofuran-2-ylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h1-7,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBLNUFWZJTRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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